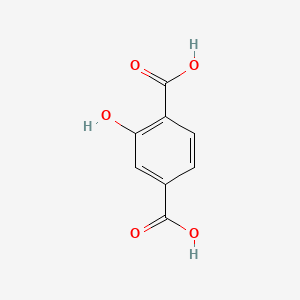
2-Hydroxyterephthalic acid
Cat. No. B1213156
Key on ui cas rn:
636-94-2
M. Wt: 182.13 g/mol
InChI Key: CDOWNLMZVKJRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05124479
Procedure details


A solution of 100 mg of 1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid in 5 mL of 5% sulfuric acid is heated at 85° C. for 60 minutes. The solid which forms is collected (by filtration or centrifugation). The filtrate shows the absence of the 270 nm absorbance. The solid is dissolved in 1 N sodium hydroxide, filtered, and the filtrate acidified with acetic acid. The solid is collected and dried to yield 2-hydroxybenzene-1,4-dicarboxylic acid. m.p. >300° C. 1NMR (d6 -DMSO) δ 7.42 (1H), 7.45 (1H), 7.88 (1H). UVmax =311, 247 nm (pH 7.0), ε311 =4.1 mM-1 cm-1.
Name
1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
O[C:2]1([C:12]([OH:14])=[O:13])[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]1[OH:11]>S(=O)(=O)(O)O>[OH:11][C:3]1[CH:4]=[C:5]([C:8]([OH:10])=[O:9])[CH:6]=[CH:7][C:2]=1[C:12]([OH:14])=[O:13]
|
Inputs


Step One
|
Name
|
1,2-dihydroxycyclohexa-3,5-diene-1,4-dicarboxylic acid
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
OC1(C(C=C(C=C1)C(=O)O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which forms is collected
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
(by filtration or centrifugation)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid is dissolved in 1 N sodium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=CC(=C1)C(=O)O)C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
